Quinoline-3-carbaldehyde oxime
Overview
Description
Quinoline-3-carbaldehyde oxime is a heterocyclic compound that features a quinoline ring system with an oxime functional group at the 3-position. Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry. The oxime group, characterized by the presence of a C=N-OH moiety, adds further versatility to the compound, making it valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline-3-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of quinoline-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as piperidine, pyridine, and triethylamine are often used to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Quinoline-3-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which can further participate in cycloaddition reactions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) is commonly used for the oxidation of oximes to nitrile oxides.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent for converting oximes to amines.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitro compounds are used for substitution reactions on the quinoline ring.
Major Products Formed
Nitrile oxides: Formed from the oxidation of the oxime group.
Amines: Resulting from the reduction of the oxime group.
Substituted quinolines: Produced through electrophilic substitution reactions on the quinoline ring.
Scientific Research Applications
Quinoline-3-carbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antimalarial, and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of quinoline-3-carbaldehyde oxime involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. In biological systems, the compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Quinoline-3-carbaldehyde oxime can be compared with other quinoline derivatives and oxime-containing compounds:
Quinoline-2-carbaldehyde oxime: Similar structure but with the oxime group at the 2-position, leading to different reactivity and biological activity.
2-Chlorothis compound: Contains a chlorine substituent, which can enhance its antimicrobial properties.
Quinoline-3-carboxaldehyde: Lacks the oxime group, resulting in different chemical behavior and applications
This compound stands out due to its unique combination of the quinoline ring and oxime functionality, offering a versatile platform for chemical modifications and diverse applications in research and industry.
Properties
IUPAC Name |
(NE)-N-(quinolin-3-ylmethylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-7,13H/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWKFPQPWSWXHC-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39977-73-6 | |
Record name | Quinoline-3-carbaldehyde oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039977736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline-3-carbaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.734 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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